![molecular formula C16H14N6O2 B3733823 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B3733823.png)
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide
Übersicht
Beschreibung
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide, also known as PD0325901, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell growth and proliferation, and aberrant activation of the MAPK pathway has been implicated in various diseases, including cancer. PD0325901 has been extensively studied for its potential as an anticancer therapy, and its synthesis, mechanism of action, and biochemical and physiological effects have been well characterized.
Wirkmechanismus
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide inhibits the activity of MEK1/2, which are downstream effectors of the MAPK pathway. MEK1/2 phosphorylate and activate extracellular signal-regulated kinases (ERKs), which are involved in cell growth and proliferation. By inhibiting MEK1/2, 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide blocks the activation of ERKs and downstream signaling pathways, leading to inhibition of cell growth and proliferation.
Biochemical and physiological effects:
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including melanoma, breast cancer, lung cancer, and pancreatic cancer. In addition to its anticancer effects, 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. However, 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has been shown to have off-target effects on other signaling pathways, which may limit its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide is a well-characterized and commercially available compound that can be easily obtained for research purposes. Its mechanism of action has been well characterized, and it has been extensively studied for its potential as an anticancer therapy. However, 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has been shown to have off-target effects on other signaling pathways, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
1. Combination therapy: 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has been shown to have synergistic effects with other anticancer agents, such as BRAF inhibitors and immune checkpoint inhibitors. Further studies are needed to determine the optimal combination therapy regimens for different types of cancer.
2. Resistance mechanisms: Resistance to 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has been observed in some patients, and further studies are needed to identify the mechanisms of resistance and develop strategies to overcome it.
3. Biomarker development: Biomarkers that predict response to 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide are needed to identify patients who are most likely to benefit from treatment.
4. Alternative targets: Other targets in the MAPK pathway, such as ERKs and RAF, may also be viable targets for anticancer therapy, and further studies are needed to determine their potential as drug targets.
5. Non-cancer applications: 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, and further studies are needed to determine its potential as a therapy for these and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has been extensively studied for its potential as an anticancer therapy, particularly in the treatment of melanoma and other solid tumors. Preclinical studies have shown that 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide inhibits the growth of cancer cells by blocking the MAPK pathway, which is frequently dysregulated in cancer. Clinical trials of 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide in patients with advanced melanoma have shown promising results, with some patients experiencing partial or complete responses to treatment.
Eigenschaften
IUPAC Name |
2-anilino-N-[(6-oxo-1H-pyrimidin-4-yl)methyl]pyrimidine-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c23-14-6-13(20-10-21-14)9-17-15(24)11-7-18-16(19-8-11)22-12-4-2-1-3-5-12/h1-8,10H,9H2,(H,17,24)(H,18,19,22)(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYYPIQRDUNLFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)C(=O)NCC3=CC(=O)NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N-[(6-oxo-1H-pyrimidin-4-yl)methyl]pyrimidine-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.